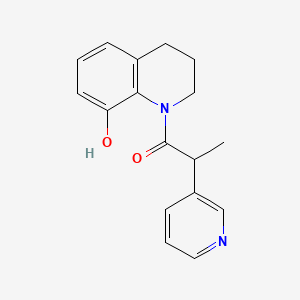![molecular formula C14H18FNO2 B7642224 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the inhibition of specific enzymes such as HDACs and CAs. HDACs are responsible for the deacetylation of histones, which can lead to the repression of gene expression. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. On the other hand, CAs are involved in the regulation of acid-base balance in the body, and inhibition of CAs by this compound can lead to the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibitory activity against specific enzymes such as HDACs and CAs. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Moreover, it can also modulate the immune system and reduce inflammation. Inhibition of CAs can lead to the reduction of intraocular pressure in glaucoma patients.
実験室実験の利点と制限
One of the main advantages of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is its potent inhibitory activity against specific enzymes such as HDACs and CAs, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a potent HDAC inhibitor. Moreover, it can also be explored as a potential treatment for glaucoma, where it can be used as a CA inhibitor to reduce intraocular pressure. Furthermore, it can also be studied for its potential applications in the treatment of viral infections, where it has been shown to exhibit antiviral properties. Finally, further research can be conducted to optimize the synthesis method of this compound to improve its solubility and pharmacokinetic properties.
合成法
The synthesis of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-(2-hydroxyethyl)cyclobutylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
科学的研究の応用
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression, and carbonic anhydrases (CAs), which play a crucial role in the regulation of acid-base balance in the body. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties.
特性
IUPAC Name |
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-7-11(9-12(15)8-10)13(18)16-14(5-6-17)3-2-4-14/h7-9,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSYQCXHOFDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
![4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642191.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)
